molecular formula C26H22N6O2 B2963243 (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide CAS No. 1285488-93-8

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide

Cat. No.: B2963243
CAS No.: 1285488-93-8
M. Wt: 450.502
InChI Key: VKILVBBPHXLWNF-JFLMPSFJSA-N
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Description

This compound features a bipyrazole core with a hydrazide linkage at position 5 and a (2-hydroxynaphthalen-1-yl)methylene substituent. The 3',5'-dimethyl and 1'-phenyl groups contribute steric bulk and aromaticity. Its synthesis likely follows a condensation reaction between a bipyrazole carbohydrazide precursor and 2-hydroxy-1-naphthaldehyde under reflux in ethanol, analogous to methods in and . Characterization would involve X-ray crystallography (as in for a related polymorph), spectroscopic techniques (IR, NMR), and computational modeling (DFT) to assess electronic properties .

Properties

IUPAC Name

3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O2/c1-16-25(17(2)32(31-16)19-9-4-3-5-10-19)22-14-23(29-28-22)26(34)30-27-15-21-20-11-7-6-8-18(20)12-13-24(21)33/h3-15,33H,1-2H3,(H,28,29)(H,30,34)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKILVBBPHXLWNF-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its applications in cancer research and other therapeutic areas.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H14N4O2
  • Molecular Weight : 294.314 g/mol
  • IUPAC Name : N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

Anticancer Properties

Recent studies have evaluated the anticancer activity of this compound against various cancer cell lines. The findings indicate that it exhibits significant cytotoxic effects, particularly through the inhibition of key signaling pathways involved in cancer progression.

  • In Vitro Studies :
    • The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and OCUM-2MD3 (gastric cancer). Results showed IC50 values ranging from 2.5 to 20.2 µM, indicating moderate potency against these cells .
    • Notably, it demonstrated a concentration-dependent inhibition of cell proliferation and induced apoptosis in MCF-7 cells .
  • Mechanism of Action :
    • The anticancer effects are believed to be mediated through the modulation of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. The compound's ability to inhibit this pathway could lead to reduced tumor growth and increased apoptosis in cancer cells .

Antioxidant Activity

The compound also displays antioxidant properties, which can contribute to its therapeutic potential by mitigating oxidative stress in cells. In various assays, it has shown to reduce lipid peroxidation and enhance cellular defense mechanisms against oxidative damage .

Study 1: Evaluation of Anticancer Efficacy

A study published in MDPI reported the synthesis and evaluation of various derivatives of similar compounds, including this compound. The results indicated that this compound effectively inhibited the migration of cancer cells in wound healing assays, suggesting potential applications as an antimetastatic agent .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the compound's biological activity. It was found that the compound engages in aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), which may enhance its stability and efficacy in biological systems. These properties are crucial for developing novel therapeutic agents with improved pharmacokinetic profiles.

Data Table: Biological Activities Summary

Activity TypeCell LineIC50 Value (µM)Mechanism
AnticancerMCF-72.5 - 20.2PI3K/AKT inhibition
AntioxidantN/AN/AReduction of oxidative stress
Cell Migration InhibitionOCUM-2MD3N/AWound healing assay results

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Physicochemical Properties

The hydroxynaphthyl group distinguishes the target compound from analogues with simpler arylidene moieties. Key comparisons include:

(a) Electronic and Steric Influence
  • Chlorinated Derivatives: (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC, ) exhibits electron-withdrawing Cl substituents, reducing electron density at the hydrazone bond and increasing stability.
  • Methoxy Derivatives : (E)-N’-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC, ) has an electron-donating methoxy group, improving solubility and hydrogen-bonding capacity .
  • Naphthyl Analogues : N′-(3,4-dimethoxybenzylidene)-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide () shares a naphthyl group but lacks the hydroxyl group, reducing polar interactions .
(b) Impact of Methyl Groups

The 3',5'-dimethyl groups in the target compound likely enhance conformational rigidity compared to non-methylated analogues (e.g., ). Methyl substituents can shield reactive sites, as seen in ’s dimethylpyrido[2,3-d]pyrimidine derivatives .

Computational Insights

DFT studies on E-DPPC () and E-MBPC () reveal that substituents significantly affect frontier molecular orbitals (FMOs). For example, chlorinated derivatives show lower HOMO-LUMO gaps (~3.8 eV) compared to methoxy-substituted analogues (~4.2 eV), indicating higher reactivity . The target compound’s hydroxynaphthyl group may further lower the HOMO-LUMO gap due to extended conjugation.

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